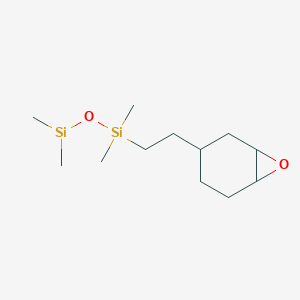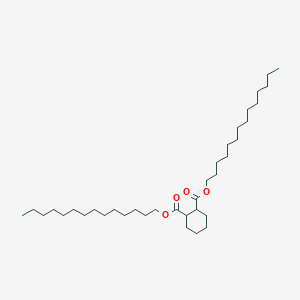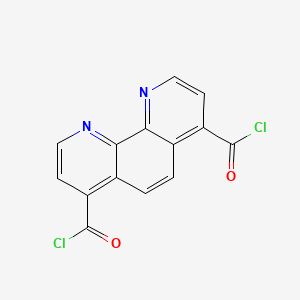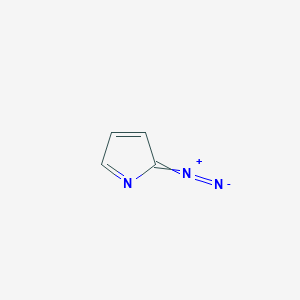
Pentanimidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanimidate hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a hydrochloride salt of pentanimidate, which is an organic compound containing an imidate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanimidate hydrochloride can be synthesized through a reaction involving pentanimidate and hydrochloric acid. One common method involves the suspension of pentanimidate in diethyl ether, which is then cooled to -10°C. This suspension is slowly added to a 6 M aqueous potassium hydroxide solution, stirred for 15 minutes, and the layers are separated .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Pentanimidate hydrochloride undergoes various chemical reactions, including:
Neutralization Reactions: It reacts with bases to form salts and water.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the imidate group.
Common Reagents and Conditions
Bases: Common bases used in reactions with this compound include sodium hydroxide and potassium hydroxide.
Solvents: Diethyl ether is often used as a solvent in the preparation and reactions involving this compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, neutralization with a base will produce the corresponding salt and water.
Scientific Research Applications
Pentanimidate hydrochloride has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of pentanimidate hydrochloride involves its interaction with specific molecular targets and pathways. It is thought to interfere with nuclear metabolism, inhibiting the synthesis of DNA, RNA, phospholipids, and proteins . This inhibition can affect various cellular processes, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl pentanimidate hydrochloride: A closely related compound with similar chemical properties and applications.
Pentamidine: Another compound with a similar mechanism of action, used as an antifungal agent.
Uniqueness
This compound is unique due to its specific chemical structure and the presence of the imidate functional group
Properties
CAS No. |
141676-82-6 |
|---|---|
Molecular Formula |
C5H12ClNO |
Molecular Weight |
137.61 g/mol |
IUPAC Name |
pentanamide;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H2,6,7);1H |
InChI Key |
WIYDEVSKVYFPPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)

![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)

![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)


![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)
